MAO B Selectivity Ratio of 3.8:1 Contrasts with Tranylcypromine's Non-Selective Profile
1-Phenyl-cyclopropylamine exhibits preferential inhibition of MAO B over MAO A. In recombinant human liver MAO assays, 1-PCPA demonstrated an IC50 of 190 μM for MAO B and 730 μM for MAO A, yielding a selectivity ratio (MAO A IC50 / MAO B IC50) of 3.8 [1]. In contrast, tranylcypromine (trans-2-phenylcyclopropylamine) inhibits both isoforms with comparable potency: reported IC50 values are 0.95 μM for MAO B and 2.3 μM for MAO A, representing a selectivity ratio of approximately 2.4 [2]. This approximately 200-fold difference in absolute potency combined with the altered selectivity profile underscores the distinct pharmacological signature of 1-PCPA.
| Evidence Dimension | MAO B vs MAO A inhibition (IC50) |
|---|---|
| Target Compound Data | MAO B IC50 = 190 μM; MAO A IC50 = 730 μM |
| Comparator Or Baseline | Tranylcypromine: MAO B IC50 = 0.95 μM; MAO A IC50 = 2.3 μM |
| Quantified Difference | ~200-fold less potent; MAO B/MAO A selectivity ratio 3.8 vs 2.4 |
| Conditions | Recombinant human liver MAO A and MAO B enzymatic assays |
Why This Matters
The distinct selectivity and potency profile enables researchers to use 1-PCPA as a tool compound for probing MAO B-specific mechanisms without the confounding off-target effects associated with potent, non-selective MAO inhibitors.
- [1] Yoshida S, et al. Fluorinated phenylcyclopropylamines. Part 4: Effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg Med Chem. 2005;13(6):2005-2013. View Source
- [2] Schmidt DM, McCafferty DG. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. 2007;46(14):4408-4416. View Source
